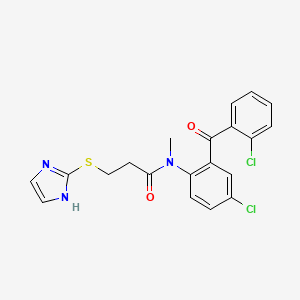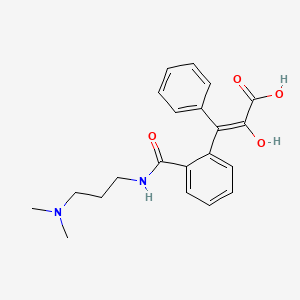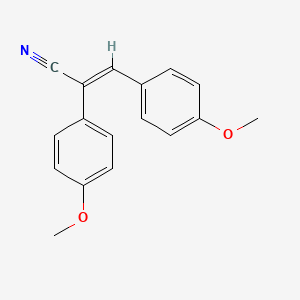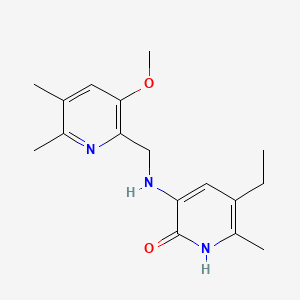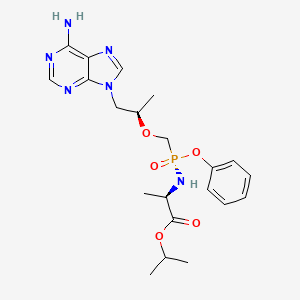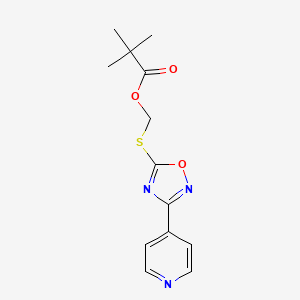
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester is a complex organic compound featuring a propanoic acid backbone with a 2,2-dimethyl substitution The compound also includes a pyridinyl group and an oxadiazole ring, which are connected via a thioether linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester typically involves multiple steps. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and nitriles. The thioether linkage is then introduced via nucleophilic substitution reactions, where a thiol group reacts with an appropriate leaving group on the oxadiazole ring. The final esterification step involves the reaction of the carboxylic acid with an alcohol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally benign is preferred to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to corresponding amines.
Substitution: Nucleophilic substitution reactions can modify the pyridinyl group or the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The oxadiazole ring and pyridinyl group play crucial roles in these interactions, facilitating binding through hydrogen bonding, hydrophobic interactions, and π-π stacking .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid, 2,2-dimethyl-, ((3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl)thio)methyl ester: shares similarities with other oxadiazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the oxadiazole ring and pyridinyl group.
Propriétés
Numéro CAS |
345631-80-3 |
|---|---|
Formule moléculaire |
C13H15N3O3S |
Poids moléculaire |
293.34 g/mol |
Nom IUPAC |
(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)sulfanylmethyl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H15N3O3S/c1-13(2,3)11(17)18-8-20-12-15-10(16-19-12)9-4-6-14-7-5-9/h4-7H,8H2,1-3H3 |
Clé InChI |
SDZXIECAIKMIHA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)OCSC1=NC(=NO1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



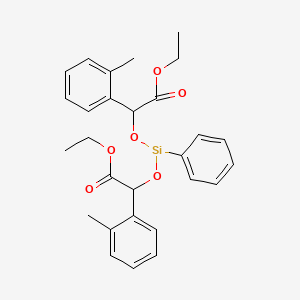
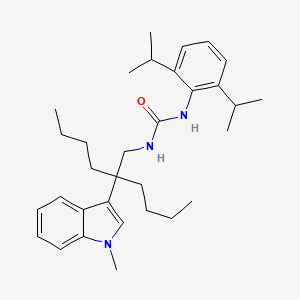
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(E)-(diaminomethylidenehydrazinylidene)methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B12780227.png)
